Ethyl 5-bromo-2-cyano-3-iodobenzoate
Overview
Description
Ethyl 5-bromo-2-cyano-3-iodobenzoate is an organic compound with the molecular formula C10H7BrINO2 It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyano-3-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and cyano substitution of benzoic acid derivatives. One common method involves the following steps:
Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 3-position.
Cyano Substitution: Finally, the cyano group is introduced at the 2-position through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under reducing conditions.
Oxidation: Potassium permanganate or chromium trioxide can be used under oxidizing conditions.
Major Products Formed
Substitution Products: Various substituted benzoates depending on the nucleophile or electrophile used.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-cyano-3-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, iodine, and cyano groups can influence its reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-cyano-3-chlorobenzoate: Similar structure but with chlorine instead of iodine.
Ethyl 5-bromo-2-cyano-3-fluorobenzoate: Similar structure but with fluorine instead of iodine.
Ethyl 5-bromo-2-cyano-3-methylbenzoate: Similar structure but with a methyl group instead of iodine.
Uniqueness
Ethyl 5-bromo-2-cyano-3-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(11)4-9(12)8(7)5-13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMAKJYTISNQEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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